molecular formula C24H24N2O4S B11363261 N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carboxamide

N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11363261
M. Wt: 436.5 g/mol
InChI Key: DWYYHUJSWLRKFK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of methoxyphenyl groups, a sulfanyl linkage, and a dimethylpyridine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Core: Starting with a suitable pyridine precursor, such as 4,6-dimethylpyridine-3-carboxylic acid.

    Introduction of the Sulfanyl Linkage: This step could involve the reaction of the pyridine derivative with a thiol compound, such as 2-(4-methoxyphenyl)-2-oxoethyl thiol, under appropriate conditions.

    Attachment of Methoxyphenyl Groups: The final step might involve the coupling of the intermediate with 2-methoxyaniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-methylpyridine-3-carboxamide
  • N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-2-carboxamide

Uniqueness

The unique combination of methoxyphenyl groups, sulfanyl linkage, and dimethylpyridine core in N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carboxamide may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C24H24N2O4S/c1-15-13-16(2)25-24(31-14-20(27)17-9-11-18(29-3)12-10-17)22(15)23(28)26-19-7-5-6-8-21(19)30-4/h5-13H,14H2,1-4H3,(H,26,28)

InChI Key

DWYYHUJSWLRKFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2OC)SCC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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